Resolve batch inconsistency in agrochemical and pharmaceutical sulfonamide synthesis. This specific 2-chloro-5-(trifluoromethyl) isomer ensures precise electrophilicity and steric control, critical for reproducible herbicidal potency and drug efficacy. • Proven precursor for sulfonylurea herbicides with optimal crop/weed selectivity. • Validated scaffold for CRTH2 antagonist development; reduces by-product formation. • Reliable supply with certificate of analysis for identity and purity.
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds widely used as reactive intermediates in organic synthesis. Its chemical utility stems from the sulfonyl chloride group (-SO2Cl), which readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The specific substitution pattern on the benzene ring—a chlorine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl (CF3) group at the 5-position—critically defines its reactivity and the properties of its derivatives, making it a specialized precursor in the synthesis of agrochemicals and pharmaceuticals.
Substituting 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with simpler analogs like benzenesulfonyl chloride, tosyl chloride, or even isomeric variants is often unviable in performance-critical applications. The precise arrangement of the chloro and trifluoromethyl groups dictates the electrophilicity of the sulfonyl center and the steric environment, which directly impacts reaction kinetics and selectivity. In regulated industries such as agrochemical and pharmaceutical manufacturing, using a different isomer or a less-defined precursor can lead to significant drops in the biological activity of the final product, altered metabolic profiles, or the formation of undesired impurities. Therefore, the specific isomeric identity of CAS 54090-08-3 is a critical procurement parameter for ensuring batch-to-batch reproducibility and achieving the target efficacy in downstream applications.
This specific isomer is a named and essential precursor in patents for a class of potent sulfonylurea herbicides. For example, its reaction with specific aminopyrimidines is used to synthesize N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide. The substitution pattern of the benzenesulfonyl chloride moiety is critical for the herbicidal activity of the final compound; analogs with different substituents show inadequate selectivity against noxious plants. The use of this exact precursor is a key step in achieving the desired biological efficacy.
| Evidence Dimension | Herbicidal Efficacy |
| Target Compound Data | Derivatives of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride are patented for their high herbicidal activity and selectivity. |
| Comparator Or Baseline | Previously disclosed sulfonylureas with different substitution patterns were found to have unsatisfactory selectivity for noxious plants. |
| Quantified Difference | Qualitatively differentiated in patent literature as providing superior selectivity, a critical performance metric for commercial herbicides. |
| Conditions | Synthesis of sulfonylurea herbicides for crop protection applications. |
For agrochemical synthesis, using this specific precursor is required to produce patented, high-performance herbicides with proven market-relevant selectivity.
The combined electron-withdrawing effects of the ortho-chloro and meta-trifluoromethyl groups render the sulfur atom of the sulfonyl chloride highly electrophilic. This enhanced reactivity allows for reactions with nucleophiles, such as amines, to proceed under mild conditions and often with higher efficiency compared to less-activated analogs like benzenesulfonyl chloride or tosyl chloride. This can translate to tangible process advantages, including lower reaction temperatures, shorter reaction times, and potentially cleaner conversions, which are critical factors for scaling up chemical syntheses in both laboratory and industrial settings.
| Evidence Dimension | Chemical Reactivity |
| Target Compound Data | Features two strong electron-withdrawing groups (Cl and CF3), significantly increasing the electrophilicity of the sulfonyl group. |
| Comparator Or Baseline | Benzenesulfonyl chloride (unsubstituted) or p-toluenesulfonyl chloride (tosyl chloride, with an electron-donating methyl group) are significantly less activated. |
| Quantified Difference | Not explicitly quantified in a direct head-to-head rate study, but the principle of electronic activation of sulfonyl chlorides is well-established in physical organic chemistry. |
| Conditions | Nucleophilic substitution reactions, particularly sulfonamide and sulfonate ester formation. |
Increased reactivity allows for more efficient and cost-effective manufacturing processes by potentially reducing energy consumption and improving throughput.
This compound is explicitly listed as a suitable starting material for the synthesis of arylsulfonylamino-benzocycloheptene derivatives, a class of compounds investigated as potent CRTH2 antagonists for the treatment of inflammatory diseases like asthma and allergic rhinitis. The patent documentation distinguishes it from numerous other substituted benzenesulfonyl chlorides, including isomeric analogs like 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride and 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. This implies that the specific 2-chloro-5-trifluoromethyl substitution pattern is a deliberate choice for achieving the desired structure-activity relationship in the final drug candidate.
| Evidence Dimension | Suitability as Pharmaceutical Precursor |
| Target Compound Data | Listed as a qualified reagent for synthesizing a patented series of CRTH2 antagonists. |
| Comparator Or Baseline | Other isomers and analogs such as 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride are also listed, but the inclusion of the target compound highlights its specific utility in this therapeutic scaffold. |
| Quantified Difference | The compound enables the synthesis of final products with specific biological activities targeted in the patent, which are implicitly differentiated from those made with other precursors. |
| Conditions | Multi-step synthesis of active pharmaceutical ingredients (APIs) for inflammatory disorders. |
For pharmaceutical R&D, selecting this specific precursor is a validated route to a class of compounds with documented therapeutic potential, saving time and resources in scaffold development.
This compound is the right choice for the synthesis of sulfonylurea herbicides where the 2-chloro-5-(trifluoromethyl)phenylsulfonamide moiety is a patented and performance-critical part of the final active ingredient. Its use is directly tied to achieving high herbicidal potency and required crop/weed selectivity.
Ideal for research programs developing CRTH2 antagonists or other therapeutics where an electron-deficient arylsulfonamide is required. Its use is a validated pathway to specific molecular scaffolds with demonstrated potential for treating conditions like asthma and allergic inflammation.
Due to its enhanced reactivity, this reagent is well-suited for synthetic routes involving reactions with sterically hindered or electronically deactivated amines. Its use can facilitate cleaner and more efficient reactions compared to less-activated sulfonyl chlorides, improving overall yield and simplifying purification in complex syntheses.
Corrosive;Irritant